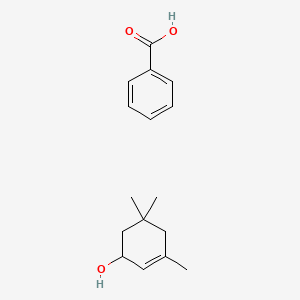
Benzoic acid;3,5,5-trimethylcyclohex-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;3,5,5-trimethylcyclohex-2-en-1-ol: is a compound with the molecular formula C9H16OThis compound is a clear, colorless liquid with a distinct odor and is used in various applications, including perfumery and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Isophorone: One common method to synthesize 3,5,5-trimethyl-2-cyclohexen-1-ol is through the controlled hydrogenation of isophorone.
From 3,3-Dimethylcyclohexanol: Another method involves the preparation of 3,5,5-trimethyl-2-cyclohexen-1-ol from 3,3-dimethylcyclohexanol through a series of chemical reactions.
Industrial Production Methods: Industrial production of 3,5,5-trimethyl-2-cyclohexen-1-ol typically involves large-scale hydrogenation processes using isophorone as the starting material. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: It can undergo substitution reactions with different reagents to form new compounds.
Common Reagents and Conditions:
Oxidation: Palladium on activated charcoal, ethylene atmosphere.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various organic reagents depending on the desired product.
Major Products Formed:
Oxidation: Corresponding carbonyl compounds.
Reduction: Various reduced derivatives.
Substitution: New substituted compounds based on the reagents used.
Scientific Research Applications
Chemistry: 3,5,5-trimethyl-2-cyclohexen-1-ol is used as an intermediate in organic synthesis. It is a valuable building block for the synthesis of various complex molecules .
Industry: In the industrial sector, 3,5,5-trimethyl-2-cyclohexen-1-ol is used in the production of fragrances and flavors. It is a key ingredient in the formulation of perfumes and other scented products .
Mechanism of Action
The mechanism of action of 3,5,5-trimethyl-2-cyclohexen-1-ol involves its interaction with various molecular targets and pathways. The compound undergoes oxidation and reduction reactions, which can lead to the formation of biologically active compounds. These reactions are catalyzed by enzymes and other catalysts, influencing the compound’s effects on biological systems .
Comparison with Similar Compounds
- 3,3,5-Trimethylcyclohexanol
- 3,3,5-Trimethylcyclohexanone
- Isophorone
Comparison: 3,5,5-trimethyl-2-cyclohexen-1-ol is unique due to its specific structure and reactivity. Compared to similar compounds like 3,3,5-trimethylcyclohexanol and 3,3,5-trimethylcyclohexanone, it has distinct chemical properties and applications. Its ability to undergo specific oxidation and reduction reactions makes it valuable in various research and industrial applications .
Properties
CAS No. |
648858-11-1 |
|---|---|
Molecular Formula |
C16H22O3 |
Molecular Weight |
262.34 g/mol |
IUPAC Name |
benzoic acid;3,5,5-trimethylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C9H16O.C7H6O2/c1-7-4-8(10)6-9(2,3)5-7;8-7(9)6-4-2-1-3-5-6/h4,8,10H,5-6H2,1-3H3;1-5H,(H,8,9) |
InChI Key |
DVPNUONKHYOUKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(CC(C1)(C)C)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1-Benzothiophen-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12613909.png)

![{3-[tert-Butyl(dimethyl)silyl]oxiran-2-yl}methanol](/img/structure/B12613919.png)
![N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-phenylalanine](/img/structure/B12613924.png)
![1-(4-Methylphenyl)-3-propyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B12613932.png)
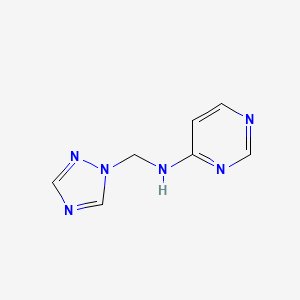
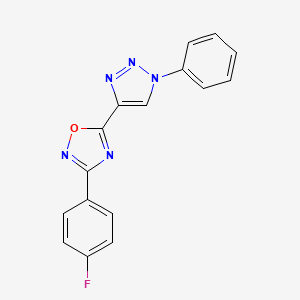
![4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]-2,6-dimethoxybenzonitrile](/img/structure/B12613961.png)
![5,5'-Bis{2-[4-iodo-2,5-bis(octyloxy)phenyl]ethenyl}-2,2'-bipyridine](/img/structure/B12613965.png)

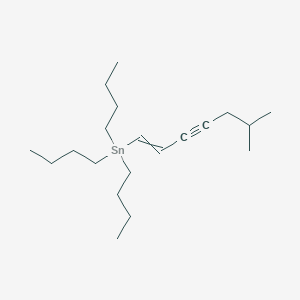
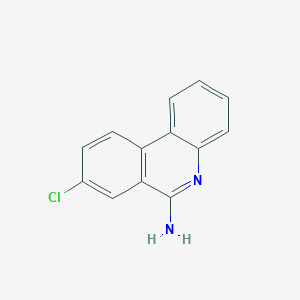
![Ethyl 2-[3-(hydroxymethyl)phenoxy]propanoate](/img/structure/B12614001.png)

